molecular formula C29H34N4O4S B11088274 2-[5'-Benzyl-3'-[2-(methylthio)ethyl]-2,4',6'-trioxo-3',3A',4',5',6',6A'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]-N,N-diethylacetamide

2-[5'-Benzyl-3'-[2-(methylthio)ethyl]-2,4',6'-trioxo-3',3A',4',5',6',6A'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]-N,N-diethylacetamide

Cat. No.: B11088274
M. Wt: 534.7 g/mol
InChI Key: PJFQYXJEWPMYMV-UHFFFAOYSA-N
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Description

2-[5’-Benzyl-3’-[2-(methylthio)ethyl]-2,4’,6’-trioxo-3’,3A’,4’,5’,6’,6A’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]-N,N-diethylacetamide is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5’-Benzyl-3’-[2-(methylthio)ethyl]-2,4’,6’-trioxo-3’,3A’,4’,5’,6’,6A’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]-N,N-diethylacetamide typically involves multi-step organic synthesis. The process begins with the preparation of the spiro[indole-pyrrolo] core, followed by the introduction of the benzyl and methylthioethyl groups. The final step involves the acylation with N,N-diethylacetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[5’-Benzyl-3’-[2-(methylthio)ethyl]-2,4’,6’-trioxo-3’,3A’,4’,5’,6’,6A’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The methylthioethyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzyl group can be substituted with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5’-Benzyl-3’-[2-(methylthio)ethyl]-2,4’,6’-trioxo-3’,3A’,4’,5’,6’,6A’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]-N,N-diethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-[5’-Benzyl-3’-[2-(methylthio)ethyl]-2,4’,6’-trioxo-3’,3A’,4’,5’,6’,6A’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]-N,N-diethylacetamide involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indole-pyrrolo] derivatives: Compounds with similar spiro structures but different substituents.

    Benzyl-substituted compounds: Compounds with benzyl groups attached to different cores.

    Methylthioethyl-substituted compounds: Compounds with methylthioethyl groups attached to different cores.

Uniqueness

2-[5’-Benzyl-3’-[2-(methylthio)ethyl]-2,4’,6’-trioxo-3’,3A’,4’,5’,6’,6A’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]-N,N-diethylacetamide is unique due to its combination of a spiro[indole-pyrrolo] core with benzyl and methylthioethyl substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C29H34N4O4S

Molecular Weight

534.7 g/mol

IUPAC Name

2-[5-benzyl-1-(2-methylsulfanylethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-1'-yl]-N,N-diethylacetamide

InChI

InChI=1S/C29H34N4O4S/c1-4-31(5-2)23(34)18-32-22-14-10-9-13-20(22)29(28(32)37)25-24(21(30-29)15-16-38-3)26(35)33(27(25)36)17-19-11-7-6-8-12-19/h6-14,21,24-25,30H,4-5,15-18H2,1-3H3

InChI Key

PJFQYXJEWPMYMV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C2=CC=CC=C2C3(C1=O)C4C(C(N3)CCSC)C(=O)N(C4=O)CC5=CC=CC=C5

Origin of Product

United States

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